Furosemide sodique

Vue d'ensemble

Description

Synthesis Analysis

Furosemide's synthesis has been a subject of interest but is not directly detailed in the available literature through consensus. The focus has instead been on its pharmacological spectrum and systemic effects.

Molecular Structure Analysis

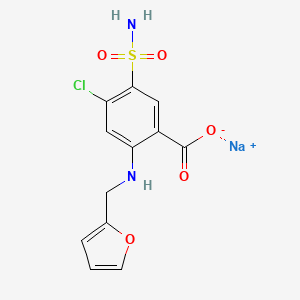

The molecular structure of furosemide underpins its pharmacological efficacy. The drug's ability to inhibit the Na+/K+/2Cl− cotransporter in the renal tubules is central to its diuretic effect. Although specific analyses of its molecular structure in relation to its function were not directly found, it's known that the sulfonamide group in furosemide is crucial for its biological activity.

Chemical Reactions and Properties

Furosemide undergoes various chemical interactions in the body that affect its pharmacokinetics and pharmacodynamics. It is known to interact with nonsteroidal anti-inflammatory drugs (NSAIDs), altering its diuretic and hemodynamic effects. These interactions are significant for understanding the drug's efficacy and potential side effects in clinical settings.

Physical Properties Analysis

The physical properties of furosemide, such as solubility and bioavailability, are crucial for its formulation and therapeutic effectiveness. Furosemide is classified under Class IV of the Biopharmaceutics Classification System (BCS) due to its low solubility and low permeability, which challenges its oral bioavailability and necessitates formulation strategies to enhance its clinical efficacy.

Chemical Properties Analysis

Furosemide's chemical properties, particularly its reactivity and stability, are essential for its pharmacological profile. The drug's susceptibility to hydrolysis and interaction with various ions in the body can influence its therapeutic outcomes. Although specific details on these chemical properties were not highlighted, the literature suggests that furosemide's efficacy and safety profile can be affected by its chemical interactions within the body.

For a deeper exploration of furosemide's pharmacological effects, chemical and physical properties, and potential clinical applications beyond its primary use as a diuretic, the following references provide comprehensive insights:

Applications De Recherche Scientifique

Furosemide sodium has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies of diuretic mechanisms and drug interactions.

Biology: Furosemide sodium is employed in research on renal function and electrolyte balance.

Medicine: The compound is extensively studied for its therapeutic effects in treating edema and hypertension.

Industry: Furosemide sodium is used in the development of new diuretic formulations and drug delivery systems .

Mécanisme D'action

Furosemide sodium exerts its effects by inhibiting the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This inhibition prevents the reabsorption of sodium and chloride, leading to increased excretion of these ions along with water. The result is a potent diuretic effect that helps reduce fluid overload in conditions such as heart failure and edema .

Safety and Hazards

Furosemide is generally safe when used as directed, but it does have some potential hazards. Tinnitus and reversible or irreversible hearing impairment have been reported . The risk is greater with higher dosages, injectable furosemide, severe renal impairment, low protein levels, and concomitant therapy with other drugs that are also toxic to the ears . It may also increase blood glucose levels and affect laboratory test results . Releases to the environment should be avoided .

Analyse Biochimique

Biochemical Properties

Sodium furosemide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily inhibits the sodium-potassium-chloride cotransporter (NKCC2) in the thick ascending limb of the loop of Henle . This inhibition prevents the reabsorption of sodium, chloride, and potassium, leading to their increased excretion in the urine . Additionally, sodium furosemide interacts with organic anion transporters (OAT1) in the proximal tubule, facilitating its secretion into the tubular lumen .

Cellular Effects

Sodium furosemide exerts significant effects on various cell types and cellular processes. It disrupts the electrolyte balance within cells, leading to changes in cell volume and osmotic pressure . This disruption can influence cell signaling pathways, particularly those involving sodium and chloride ions. Sodium furosemide also affects gene expression by altering the activity of transcription factors and other regulatory proteins . Furthermore, it impacts cellular metabolism by modulating the activity of enzymes involved in energy production and ion transport .

Molecular Mechanism

At the molecular level, sodium furosemide exerts its effects by binding to the chloride-binding site of the NKCC2 transporter in the thick ascending limb of the loop of Henle . This binding inhibits the cotransporter’s function, preventing the reabsorption of sodium, chloride, and potassium ions . Additionally, sodium furosemide interacts with organic anion transporters (OAT1) in the proximal tubule, facilitating its secretion into the tubular lumen . These interactions lead to increased excretion of these ions in the urine, resulting in diuresis and reduced fluid retention .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium furosemide can change over time. The compound is relatively stable, but its efficacy may decrease with prolonged exposure due to the development of diuretic resistance . This resistance can result from adaptive changes in the expression and activity of NKCC2 and other transporters . Additionally, sodium furosemide can undergo degradation, leading to reduced potency and altered pharmacokinetics . Long-term studies have shown that chronic administration of sodium furosemide can lead to changes in renal function and electrolyte balance .

Dosage Effects in Animal Models

The effects of sodium furosemide vary with different dosages in animal models. At low doses, it effectively induces diuresis without significant adverse effects . At higher doses, sodium furosemide can cause electrolyte imbalances, dehydration, and renal dysfunction . In some cases, high doses can lead to ototoxicity and hearing loss . The threshold for these adverse effects varies between species, with cats being more susceptible than dogs .

Metabolic Pathways

Sodium furosemide is primarily metabolized in the liver and kidneys through glucuronidation . It is extensively bound to plasma proteins, limiting its filtration by the glomerulus . Instead, it is secreted into the tubular lumen via organic anion transporters (OAT1) in the proximal tubule . This secretion allows sodium furosemide to reach its target sites in the loop of Henle, where it inhibits the NKCC2 transporter . The compound is then excreted in the urine, with a portion undergoing hepatic metabolism and biliary excretion .

Transport and Distribution

Sodium furosemide is transported and distributed within cells and tissues through various mechanisms. It is highly bound to plasma proteins, primarily albumin, which limits its filtration by the glomerulus . Instead, it is actively secreted into the tubular lumen via organic anion transporters (OAT1) in the proximal tubule . This secretion allows sodium furosemide to reach its target sites in the loop of Henle, where it inhibits the NKCC2 transporter . The compound is then excreted in the urine, with a portion undergoing hepatic metabolism and biliary excretion .

Subcellular Localization

Sodium furosemide’s subcellular localization is primarily within the renal tubular cells, particularly in the thick ascending limb of the loop of Henle . It binds to the NKCC2 transporter on the luminal membrane, inhibiting its function and preventing the reabsorption of sodium, chloride, and potassium ions . This localization is facilitated by the compound’s interaction with organic anion transporters (OAT1) in the proximal tubule, which secrete it into the tubular lumen . The subcellular localization of sodium furosemide is crucial for its diuretic effects and its ability to modulate renal function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Furosemide sodium can be synthesized through a multi-step process. One common method involves the reaction of 4-chloro-5-sulfamoylanthranilic acid with furan-2-ylmethanamine in the presence of sodium methoxide and dimethyl sulfoxide at elevated temperatures (125-135°C) . This reaction yields furosemide, which can then be converted to its sodium salt form.

Industrial Production Methods

In industrial settings, furosemide sodium is often produced in large quantities using similar synthetic routes. The process typically involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and formulated into various dosage forms, including tablets and injectable solutions .

Analyse Des Réactions Chimiques

Types of Reactions

Furosemide sodium undergoes several types of chemical reactions, including:

Oxidation: Furosemide sodium can be oxidized under certain conditions, leading to the formation of various degradation products.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: Furosemide sodium can participate in substitution reactions, particularly involving its functional groups such as the sulfonamide and carboxylic acid groups

Common Reagents and Conditions

Common reagents used in the reactions of furosemide sodium include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of furosemide sodium depend on the specific reaction conditions. For example, oxidation can lead to the formation of sulfonic acids, while substitution reactions can yield various derivatives with modified functional groups .

Comparaison Avec Des Composés Similaires

Similar Compounds

Furosemide sodium is often compared with other loop diuretics, such as:

- Bumetanide

- Torasemide

- Ethacrynic acid

Uniqueness

Compared to these similar compounds, furosemide sodium is unique in its rapid onset of action and relatively short duration of effect. It is particularly effective in acute settings where rapid diuresis is required. Additionally, furosemide sodium has a well-established safety profile and is widely used in clinical practice .

Propriétés

| { "Design of the Synthesis Pathway": "Sodium furosemide can be synthesized by reacting furosemide with sodium hydroxide.", "Starting Materials": [ "Furosemide", "Sodium hydroxide" ], "Reaction": [ "Dissolve furosemide in water", "Add sodium hydroxide to the solution", "Heat the mixture to 60-70°C for 1-2 hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with water and dry it to obtain sodium furosemide" ] } | |

Numéro CAS |

41733-55-5 |

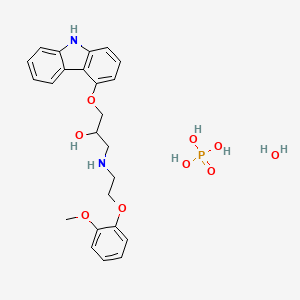

Formule moléculaire |

C12H11ClN2NaO5S |

Poids moléculaire |

353.73 g/mol |

Nom IUPAC |

sodium;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate |

InChI |

InChI=1S/C12H11ClN2O5S.Na/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19;/h1-5,15H,6H2,(H,16,17)(H2,14,18,19); |

Clé InChI |

RSDYORUXBHNXHC-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)[O-])S(=O)(=O)N)Cl.[Na+] |

SMILES canonique |

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl.[Na] |

Autres numéros CAS |

41733-55-5 |

Pictogrammes |

Health Hazard |

Numéros CAS associés |

54-31-9 (Parent) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

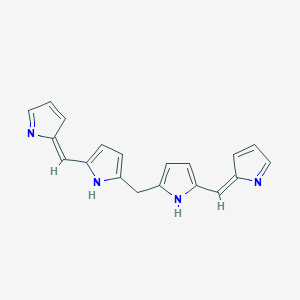

![N-[3-(3,4-dimethylphenyl)propyl]-2-(4-hydroxy-3-methoxyphenyl)acetamide](/img/structure/B1260633.png)

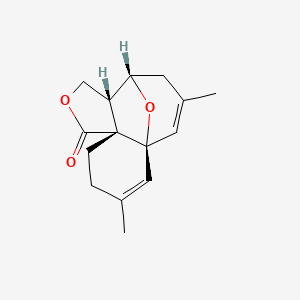

![[(3aR,4R,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-(hydroxymethyl)but-2-enoate](/img/structure/B1260635.png)

![sodium;(2Z)-2-[(3S,4R,5R,8R,10S,11S,13R,14R)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B1260643.png)

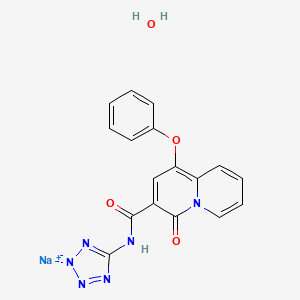

![Dipotassium 2-[[5-ethyl-3-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl-1,3,4-thiadiazolin-2-ylidene]aminocarbonyl]-1-cyclopentenecarboxylate](/img/structure/B1260645.png)